molecular formula C16H13N5O2 B2831443 4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide CAS No. 881567-81-3

4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B2831443
CAS No.: 881567-81-3
M. Wt: 307.313
InChI Key: KXEGKZHRAALEQX-UHFFFAOYSA-N
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Description

The compound “4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide” is a nitrogen-containing heterocyclic compound . These types of compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has been a topic of interest over the last decade . The review presents data on the synthesis as well as studies of biological activity of new derivatives of pyrimido[1,2-a]benzimidazoles .


Molecular Structure Analysis

The molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The creation of pyrimidobenzimidazoles based on α,β-unsaturated carbonyl compounds can be considered an effective approach .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 302.338 .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide is part of a broader category of compounds with significant interest in synthetic chemistry due to their potential as intermediates in the synthesis of complex heterocyclic systems. For example, a related compound, 3-amino-4-(2-benzimidazolyl)furazan, was synthesized through reactions involving aromatic amines and hydrazines, showcasing the versatility of these compounds in forming amidines and amidrazones with potential therapeutic applications (Sergievskii et al., 2001).

Antiprotozoal Activity

Compounds within the same chemical family have demonstrated significant antiprotozoal activity, making them subjects of interest for developing new treatments for protozoal infections. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited strong DNA affinities and showed in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

DNA-Binding Properties

The interest in such compounds also extends to their DNA-binding properties, as seen in studies exploring the incorporation of furan amino acids into DNA-binding hairpin polyamides. These studies reveal the structural adaptability of furan-containing compounds for molecular recognition, offering insights into designing more effective DNA-binding agents (Muzikar et al., 2011).

Antimicrobial Activity

Moreover, derivatives of similar structural frameworks have been evaluated for their antimicrobial properties. The synthesis and study of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides provided compounds that exhibited more significant activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).

Mechanism of Action

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase .

Future Directions

Given the wide variety of components for condensation with the participation of 2-aminobenzimidazole, as well as the existence of effective catalytic systems, the creation of pyrimidobenzimidazoles based on α,β-unsaturated carbonyl compounds can be considered an effective approach . This could be a potential future direction for research in this area.

Properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c17-14-11(15(22)18-8-10-4-3-7-23-10)9-19-16-20-12-5-1-2-6-13(12)21(14)16/h1-7,9H,8,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEGKZHRAALEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C=N3)C(=O)NCC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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